![molecular formula C13H18BrN B1377424 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide CAS No. 1432680-60-8](/img/structure/B1377424.png)
11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azatricyclo[7410,5,14]tetradeca-1,3,5(14)-triene hydrobromide is a complex organic compound characterized by its unique tricyclic structure
Applications De Recherche Scientifique
11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by the introduction of the azatricyclic moiety. The final step often involves the addition of hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Mécanisme D'action
The mechanism of action of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different receptor sites.
Comparaison Avec Des Composés Similaires
- 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
- 12-Amino-10,13-diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),5,7,9-tetraen-11-one
Comparison: Compared to these similar compounds, 11-Azatricyclo[7410,5,14]tetradeca-1,3,5(14)-triene hydrobromide is unique due to its specific tricyclic structure and the presence of the hydrobromide salt
Propriétés
IUPAC Name |
11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.BrH/c1-3-10-4-2-6-12-9-14-8-7-11(5-1)13(10)12;/h1,3,5,12,14H,2,4,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJVQDHBWNOPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC3=CC=CC(=C23)C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
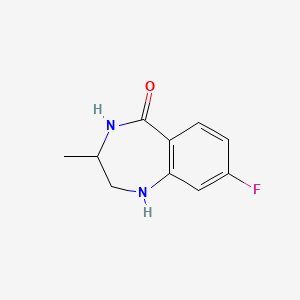
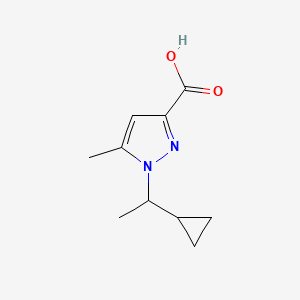
![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)

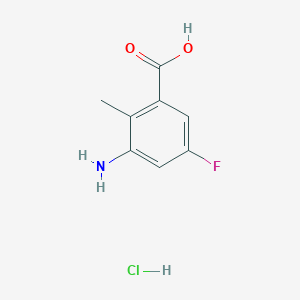
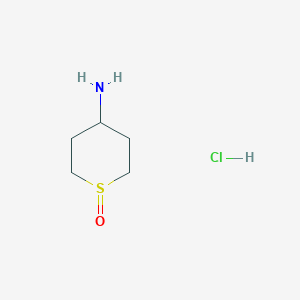
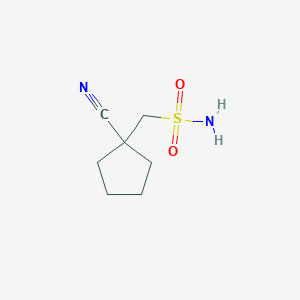
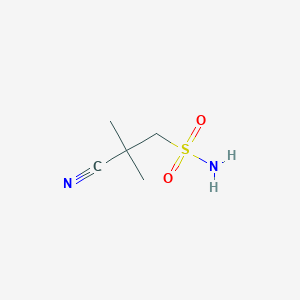
![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)
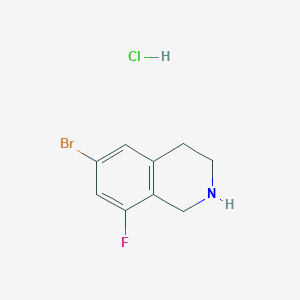
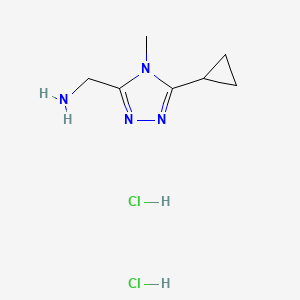
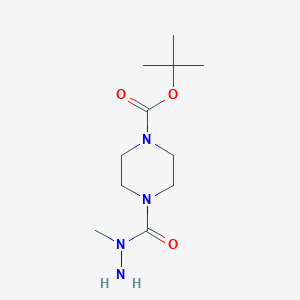
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
